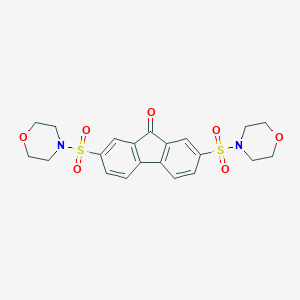

2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one

Description

Properties

IUPAC Name |

2,7-bis(morpholin-4-ylsulfonyl)fluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O7S2/c24-21-19-13-15(31(25,26)22-5-9-29-10-6-22)1-3-17(19)18-4-2-16(14-20(18)21)32(27,28)23-7-11-30-12-8-23/h1-4,13-14H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBUIEBMFJARDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one typically involves the reaction of fluoren-9-one with morpholine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl groups. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted fluoren-9-one derivatives depending on the nucleophile used.

Scientific Research Applications

2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe and in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonyl groups play a crucial role in its binding affinity and specificity, while the fluoren-9-one core provides structural stability.

Comparison with Similar Compounds

Comparison with Similar Fluorenone Derivatives

Structural Analogues with Sulfonyl Groups

- 2,7-Bis[(4-methylpiperidin-1-yl)sulfonyl]-9H-fluoren-9-one oxime (CAS 327061-16-5): This compound shares the sulfonyl-substituted fluorenone backbone but replaces morpholine with 4-methylpiperidine groups.

- Tilorone (2,7-bis(2-diethylaminoethoxy)fluoren-9-one): Tilorone, a well-studied antiviral and immunomodulatory agent, replaces sulfonyl groups with diethylaminoethoxy chains. It inhibits Staphylococcus aureus DnaG primase but lacks direct antibacterial activity. Structural modifications (e.g., chain length adjustments) improve biodistribution and antimicrobial efficacy against Bacillus anthracis and Francisella tularensis .

Table 1: Key Structural and Functional Differences

Pyridyl- and Thienyl-Substituted Fluorenones

- 2,7-Bis(pyridin-3-ylethynyl)fluoren-9-one [(3-PyE)₂FO]: Synthesized via Sonogashira coupling, this derivative exhibits strong luminescence and serves as a supramolecular building block for metal-organic frameworks (MOFs). Its extended π-conjugation and pyridyl donors enable applications in optoelectronics and sensors .

- 2,7-Bis(4-octyl-2-thienyl)-9H-fluoren-9-one :

Thienyl groups enhance charge transport in polymers like PDOBTF, used in organic field-effect transistors (OFETs). The octyl chains improve solubility and supramolecular organization .

Electrochemically Active Derivatives

- 2,7-Bis(ferrocenyl ethynyl)fluoren-9-one (2,7-BFE): This compound integrates ferrocene redox-active units, enabling electrocatalytic oxidation of ascorbic acid and hydroxylamine. Modified electrodes with 2,7-BFE show a 200 mV reduction in overpotential and a detection limit of 9.0×10⁻⁸ M for hydroxylamine .

Table 3: Electrochemical Performance Comparison

Biological Activity

2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a fluoren-9-one core substituted with two morpholine-4-sulfonyl groups. This unique structure contributes to its solubility and reactivity, making it a valuable candidate for various biological applications.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C21H22N2O7S2 |

| CAS Number | 130824-23-6 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The sulfonyl groups enhance binding affinity to various enzymes and receptors, leading to modulation of their activity. This interaction may result in significant biological effects such as anti-cancer and anti-inflammatory activities.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, including:

- A549 (human lung carcinoma)

- MDA-MB-231 (human breast carcinoma)

These studies suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells. For instance, a study reported that derivatives of fluorenone compounds showed significant cytotoxicity against A549 cells when compared to standard chemotherapeutics like Taxol .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory potential. Preliminary data suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies

- Cytotoxicity Study : A study evaluated the cytotoxic effects of this compound on A549 and MDA-MB-231 cell lines. The results indicated an IC50 value significantly lower than that of conventional treatments, suggesting enhanced potency against these cancer types .

- Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between the compound and dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The binding affinity was found to be comparable to established inhibitors, indicating potential for development as an anti-cancer agent .

Safety Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:

| Parameter | Value |

|---|---|

| Oral LD50 (rat) | >2000 mg/kg |

| Skin Irritation | Not irritating |

| Mutagenicity Tests | Negative |

These results indicate a favorable safety profile, with no significant acute toxicity observed at high doses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one, and how can reaction efficiency be monitored?

- Methodology : The compound can be synthesized via sequential sulfonylation of fluorenone derivatives. For example, fluorenone may undergo sulfonation at the 2,7-positions using chlorosulfonic acid, followed by nucleophilic substitution with morpholine. Reaction progress can be tracked using thin-layer chromatography (TLC) and characterized via -NMR to confirm sulfonyl group incorporation .

- Key Parameters : Temperature control during sulfonation (0–5°C to avoid over-sulfonation) and stoichiometric excess of morpholine (2.5–3.0 equivalents) ensure complete substitution.

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

- Spectroscopy : -/-NMR identifies substituent integration and electronic environments. For example, the deshielded carbonyl signal (~190 ppm in -NMR) confirms the fluorenone core.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL or OLEX2 resolves bond angles and torsional strain in the morpholine-sulfonyl groups. Refinement protocols should prioritize resolving disorder in morpholine rings .

Q. How can solubility and thermal stability be systematically assessed for this compound?

- Solubility : Test in polar aprotic solvents (e.g., DMF, DMSO) and non-polar solvents (toluene) using UV-Vis spectroscopy to quantify saturation points.

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) reveals decomposition temperatures (>250°C for sulfonyl-containing fluorenones) .

Advanced Research Questions

Q. How does the compound’s electrochemical behavior influence its application in modified electrodes?

- Methodology : Cyclic voltammetry (CV) in phosphate buffer (pH 7.0) identifies redox-active sulfonyl/morpholine groups. For instance, a study on a similar fluorenone derivative showed a 160 mV negative shift in oxidation potential when used in graphene-paste electrodes, enhancing catalytic activity for analytes like methyldopa .

- Optimization : pH-dependent studies (2.0–11.0) and scan rate analysis (10–500 mV/s) differentiate diffusion-controlled vs. surface-confined processes.

Q. How can contradictions between computational predictions and experimental structural data be resolved?

- Case Study : Density functional theory (DFT) calculations (B3LYP/6-31G*) may predict planar morpholine-sulfonyl geometry, while SCXRD reveals puckered rings due to crystal packing. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O bonds) that induce non-planarity .

Q. What methodologies evaluate its interaction with biological macromolecules like DNA?

- DNA Binding : Fluorescence quenching assays with ethidium bromide (EB)-DNA complexes quantify intercalation. A decrease in EB emission intensity (λex = 510 nm) correlates with competitive binding.

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to minor/major DNA grooves, guided by sulfonyl group electronegativity and steric effects .

Q. How to design experiments assessing its potential as a photosensitizer in photodynamic therapy?

- Singlet Oxygen Detection : Use 1,3-diphenylisobenzofuran (DPBF) as a probe; UV-Vis monitoring of DPBF decay (λ = 410 nm) under visible light irradiation quantifies generation efficiency.

- Photostability : Compare pre- and post-irradiation -NMR spectra to confirm structural integrity after light exposure .

Q. What strategies improve its performance in organic electronic devices?

- Charge Transport : Measure hole/electron mobility via space-charge-limited current (SCLC) in thin-film devices. For example, fluorenone derivatives with sulfonyl groups exhibit ambipolar transport (μ ~ 10<sup>−3</sup> cm²/V·s) due to electron-withdrawing sulfonyl moieties .

- Device Fabrication : Blend with poly(3-hexylthiophene) (P3HT) and anneal at 150°C to optimize phase separation, monitored by atomic force microscopy (AFM).

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.